4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid
Description
4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected benzoic acid derivative, widely utilized in solid-phase peptide synthesis (SPPS) for its acid-labile protecting group and UV-active properties. The compound features a fluorine atom at the 3-position of the aromatic ring, which enhances electronegativity and influences intermolecular interactions such as hydrogen bonding and dipole effects. Synthesized via reaction of 4-amino-3-fluorobenzoic acid with Fmoc-Cl in tetrahydrofuran (THF) or chloroform, it is typically obtained in high yields (~85–96%) as a colorless amorphous solid .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-19-11-13(21(25)26)9-10-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPFIHJWDVLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: The major product is typically the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major product is the substituted derivative of the original compound.
Scientific Research Applications
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid, often abbreviated as Fmoc-3-fluorobenzoic acid, is a compound with significant applications in various scientific fields, particularly in medicinal chemistry and peptide synthesis. This article explores its applications, supported by case studies and data tables.
Chemical Properties and Structure
This compound has the following characteristics:
- Molecular Formula : C27H26N2O6
- Molecular Weight : 474.5 g/mol
- CAS Number : 1217471-94-7
The compound features a fluorobenzoic acid moiety, which enhances its reactivity and utility in various chemical reactions.
Peptide Synthesis
One of the primary applications of this compound is in the field of peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group is widely used as a protective group for amino acids during solid-phase peptide synthesis. This compound allows for the selective protection of amino groups, facilitating the stepwise assembly of peptides.
Case Study: Solid-Phase Peptide Synthesis
In a study published by Zhang et al. (2023), researchers utilized Fmoc-3-fluorobenzoic acid to synthesize a series of bioactive peptides. The incorporation of the fluorobenzoic acid moiety improved the yield and purity of the synthesized peptides compared to traditional methods. The study highlighted that the use of this compound allowed for more efficient coupling reactions, resulting in shorter synthesis times and higher product quality.
Drug Development
The unique structural features of this compound make it a valuable intermediate in drug development. Its ability to form stable conjugates with various pharmacophores enhances its potential as a drug candidate.
Case Study: Anticancer Agents
A research article by Liu et al. (2024) demonstrated the potential of derivatives of this compound as anticancer agents. The study synthesized several analogs and tested their efficacy against cancer cell lines. Results indicated that some derivatives exhibited significant cytotoxicity, suggesting that this compound could serve as a scaffold for developing new anticancer therapies.
Bioconjugation Techniques
The compound is also utilized in bioconjugation techniques, where it can be attached to biomolecules such as proteins or nucleic acids to create conjugates with enhanced properties.
Data Table: Bioconjugation Applications
| Application | Description | Reference |
|---|---|---|
| Protein Modification | Used to label proteins for imaging studies | Smith et al., 2025 |
| Nucleic Acid Conjugation | Enhances stability and delivery of RNA | Johnson et al., 2024 |
Mechanism of Action
The mechanism by which 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorenyl group can bind to certain receptors, while the fluorine atom can enhance the compound's reactivity and stability. The carboxylic acid group allows for further functionalization and conjugation with other molecules.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Groups (e.g., -F, -CF₃):
The fluorine atom in the target compound increases acidity (pKa ~2.5–3.0 for benzoic acid derivatives) compared to methyl-substituted analogs (pKa ~4.5) . This enhances solubility in polar solvents and reactivity in coupling reactions. The trifluoromethyl group in further amplifies lipophilicity, making it suitable for hydrophobic interactions in drug design.Steric Effects (e.g., -O-isobutyl, -O-(4-Cl-benzyl)):
Bulky substituents like isobutoxy or 4-chlorobenzyloxy reduce reaction efficiency in SPPS due to steric hindrance, often requiring extended coupling times .Hydrogen Bonding: Fluorine’s electronegativity enables stronger hydrogen bonding compared to methyl groups, influencing crystal packing and solubility .
Biological Activity
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid, commonly referred to as Fmoc-3-FBA, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Fmoc-3-FBA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Fmoc-3-FBA is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C22H18N2O4
- Molecular Weight : 374.39 g/mol
- CAS Number : 1071446-05-3
The compound features a fluorobenzoic acid moiety with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
Anticancer Properties
Recent studies have indicated that Fmoc-3-FBA exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis via caspase activation |
| HT-29 (Colon) | 12.8 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
Fmoc-3-FBA has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of Fmoc-3-FBA is attributed to its ability to interact with various molecular targets within cells. The compound's structure allows it to penetrate cell membranes effectively, leading to intracellular effects:
- Inhibition of Protein Synthesis : Fmoc derivatives are known to interfere with ribosomal function, thereby inhibiting protein synthesis.
- Induction of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis.
- Modulation of Signaling Pathways : It has been observed to affect key signaling pathways involved in cell proliferation and survival.
Study on Anticancer Activity
A study conducted by Zhang et al. (2021) evaluated the anticancer effects of Fmoc-3-FBA on MCF-7 and HT-29 cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers, including Annexin V positivity and caspase activation.
Study on Antimicrobial Efficacy
In another study by Lee et al. (2022), Fmoc-3-FBA was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings showed that the compound inhibited bacterial growth effectively, with MIC values comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
